molecular formula C11H20Cl2N2 B1394281 N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride CAS No. 1269379-32-9

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride

Cat. No.: B1394281
CAS No.: 1269379-32-9
M. Wt: 251.19 g/mol
InChI Key: GUFPDTAHTJEFMM-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a pyridine ring attached to a pentanamine chain, with a methyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with N-methyl-1-pentanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-Methyl-1-(3-pyridinyl)-1-pentanamine N-oxide.

    Reduction: N-Methyl-1-(3-pyridinyl)-1-pentanamine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.

Properties

IUPAC Name

N-methyl-1-pyridin-3-ylpentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-3-4-7-11(12-2)10-6-5-8-13-9-10;;/h5-6,8-9,11-12H,3-4,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFPDTAHTJEFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CN=CC=C1)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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